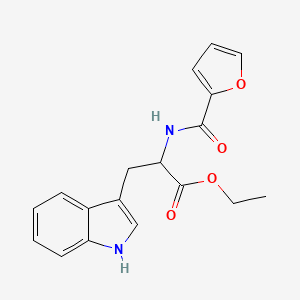

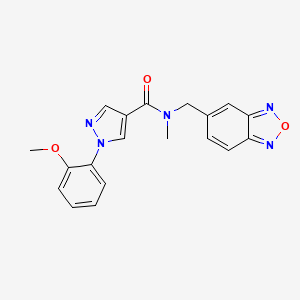

![molecular formula C16H22N4O3 B5503727 N-{2-methyl-1-[(3-oxo-4-phenyl-1-piperazinyl)carbonyl]propyl}urea](/img/structure/B5503727.png)

N-{2-methyl-1-[(3-oxo-4-phenyl-1-piperazinyl)carbonyl]propyl}urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

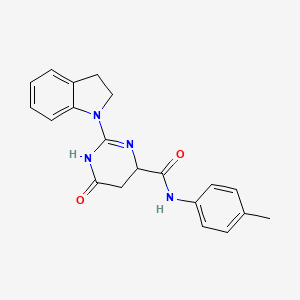

Synthesis of compounds similar to N-{2-methyl-1-[(3-oxo-4-phenyl-1-piperazinyl)carbonyl]propyl}urea often involves multi-step organic reactions, starting from basic building blocks such as aryl piperazines and isocyanates. For instance, N-phenyl-N'-[1-[3-(1-aryl-4-piperazinyl)propan-2-ol]]ureas are synthesized from aryl-4-piperazinyl derivatives through reactions involving carbonyl activation and subsequent urea formation (Bosc & Jarry, 1999). These steps may involve intermediates such as oxazolidinones or iminooxazolidines, highlighting the complexity and versatility of synthetic routes available for such compounds.

Molecular Structure Analysis

The molecular structure of urea derivatives, including this compound, is characterized by spectroscopic and crystallographic methods. NMR and IR spectroscopy provide insights into the molecular conformation, showing the presence of fast inter-conversion of the piperazine ring and indicating amino–imino tautomerism in some cases (Iriepa & Bellanato, 2013). Crystallographic evidence further reveals polymorphism in related compounds, offering a detailed view of their solid-state structure (Bosc, Jarry, Leger, & Carpy, 1996).

Scientific Research Applications

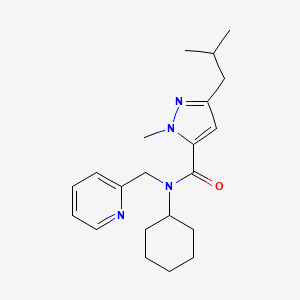

Synthesis and Pharmacological Applications

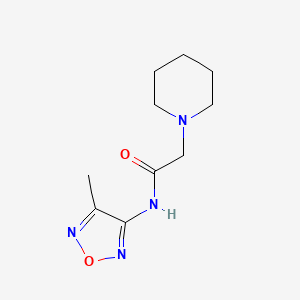

Synthesis and Evaluation for Antiallergic and Analgesic Activities : Compounds synthesized from 3-phenylcarbamoyl-5-[(1-aryl-4-piperazinyl)methyl]-2-iminooxazolidines were evaluated for antiallergic and analgesic activities. This demonstrates the utility of piperazine derivatives in developing potential therapeutics for allergy and pain management J. Bosc & C. Jarry, 1998-1999.

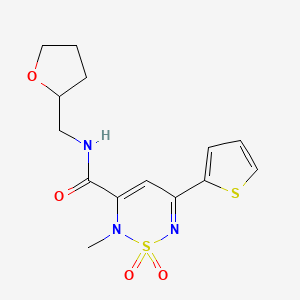

Antiviral and Antimicrobial Applications : Unsymmetrical substituted piperazine derivatives, including those with N-urea or N,N'-bis-urea motifs, have shown interesting antiviral properties. Such findings underscore the role of piperazine cores in the development of new therapeutic agents against viral infections A. El‐Faham et al., 2008.

Carbon Dioxide Absorption Applications : Research into aqueous solutions of piperazine/methyldiethanolamine has provided insights into the enhanced absorption rates of carbon dioxide, highlighting the environmental and industrial significance of such chemical compounds in mitigating CO2 emissions S. Bishnoi & G. Rochelle, 2002.

Biological Activity and Chemical Synthesis

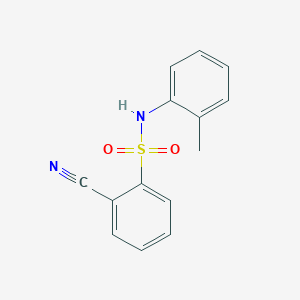

- Chemical Synthesis for Biological Evaluation : The synthesis of 4-(5-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-2-carbonyl)-N-(substituted phenyl)piperazine-1-carboxamides demonstrates the methodological advancements in creating compounds for biological interest, including antiviral and antimicrobial activities R. C. Krishna Reddy et al., 2013.

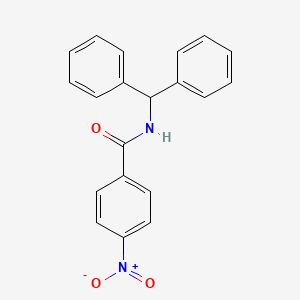

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the compound “N-{2-methyl-1-[(3-oxo-4-phenyl-1-piperazinyl)carbonyl]propyl}urea” could be a potential candidate for future research in drug discovery.

properties

IUPAC Name |

[3-methyl-1-oxo-1-(3-oxo-4-phenylpiperazin-1-yl)butan-2-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O3/c1-11(2)14(18-16(17)23)15(22)19-8-9-20(13(21)10-19)12-6-4-3-5-7-12/h3-7,11,14H,8-10H2,1-2H3,(H3,17,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJBUJTNBEYCKSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCN(C(=O)C1)C2=CC=CC=C2)NC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[4-(2,3-dihydro-1H-inden-1-ylacetyl)-1-piperazinyl]carbonyl}morpholine](/img/structure/B5503651.png)

![3-isobutyl-2-({1-[2-(1,4-oxazepan-4-yl)-2-oxoethyl]cyclopentyl}methyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B5503680.png)

![(3R*,4R*)-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5503699.png)

![4-{3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}morpholine](/img/structure/B5503703.png)

![(1R*,3S*)-1,3-dihydroxy-N-(2-phenoxyphenyl)-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B5503733.png)

![2-(acetylamino)-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5503742.png)